3-(Propan-2-yl)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
3-propan-2-ylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2)7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXLFEQWPFPEEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347619 | |
| Record name | 3-Isopropylpyrrolidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-21-3 | |
| Record name | 3-Isopropylpyrrolidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(propan-2-yl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategies
The synthesis of 3-(propan-2-yl)pyrrolidine hydrochloride typically involves the following key steps:
- Construction of the pyrrolidine ring or modification of an existing pyrrolidine scaffold.
- Introduction of the isopropyl (propan-2-yl) substituent at the 3-position.
- Formation of the hydrochloride salt for stability and isolation.
Two broad approaches are commonly employed:
Alkylation of Pyrrolidine Derivatives
This approach involves direct alkylation of a pyrrolidine precursor at the 3-position using isopropyl halides or related alkylating agents in the presence of a suitable base.
- Reaction Conditions: Alkyl halides (e.g., isopropyl bromide or chloride) react with 3-lithiated or 3-deprotonated pyrrolidine intermediates.
- Bases: Strong bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are used to generate the nucleophilic site.
- Solvents: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) facilitate the reaction.
- Outcome: The isopropyl group is introduced regioselectively at the 3-position.
Reductive Amination of 3-Keto Pyrrolidine Intermediates
An alternative method involves the synthesis of a 3-keto pyrrolidine intermediate, which undergoes reductive amination with isopropylamine or related amines.
- Step 1: Synthesis of 3-keto pyrrolidine derivative.
- Step 2: Reductive amination using isopropylamine and a reducing agent such as sodium cyanoborohydride (NaBH3CN) or borane complexes.
- Step 3: Isolation of the amine product and conversion to hydrochloride salt by treatment with HCl in an appropriate solvent.
Detailed Preparation Protocols and Reaction Conditions
| Method | Starting Material | Reagents & Conditions | Key Steps | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct Alkylation | Pyrrolidine or 3-lithiated pyrrolidine | Isopropyl bromide, LDA, THF, 0 °C to RT, 6-12 h | Deprotonation → Alkylation | 60-75 | Requires strict anhydrous conditions |
| Reductive Amination | 3-Keto pyrrolidine derivative | Isopropylamine, NaBH3CN, MeOH, RT, 12 h | Imine formation → Reduction | 70-85 | Mild conditions, high selectivity |
| Hydrochloride Salt Formation | Free base amine product | HCl in dioxane or ethanol, RT, 2-4 h | Salt formation | Quantitative | Facilitates purification and storage |
Representative Experimental Procedure (Reductive Amination)
- Dissolve 3-keto pyrrolidine (1 equiv) in methanol.
- Add isopropylamine (1.2 equiv) and stir at room temperature for 1 hour to form the imine intermediate.
- Slowly add sodium cyanoborohydride (1.5 equiv) portion-wise while maintaining stirring.
- Continue stirring at room temperature for 12 hours.
- Quench the reaction with water, extract with dichloromethane, dry over sodium sulfate.
- Concentrate under reduced pressure to obtain crude 3-(propan-2-yl)pyrrolidine.
- Dissolve the free base in ethanol and add HCl solution in dioxane dropwise.
- Stir at room temperature for 2-4 hours to precipitate the hydrochloride salt.
- Filter, wash with cold ethanol, and dry under vacuum.
Analytical Characterization and Purity
- NMR Spectroscopy: Proton and carbon NMR confirm the substitution pattern and ring integrity.
- Mass Spectrometry: Confirms molecular weight consistent with this compound.
- Melting Point: Sharp melting point indicative of pure hydrochloride salt.
- Elemental Analysis: Matches calculated values for C, H, N, and Cl.
Research Findings and Optimization Notes
- The reductive amination route offers higher regioselectivity and better yields compared to direct alkylation, which can suffer from over-alkylation or side reactions.
- Use of sodium cyanoborohydride is preferred due to its mild reducing properties and compatibility with amines.
- Conversion to hydrochloride salt improves compound stability and crystallinity, facilitating purification.
- Reaction parameters such as temperature, solvent, and reagent stoichiometry are critical for maximizing yield and purity.
Summary Table of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Yield (%) | Industrial Feasibility |
|---|---|---|---|---|
| Direct Alkylation | Simple reagents, straightforward | Requires strong base, side reactions | 60-75 | Moderate; sensitive to conditions |
| Reductive Amination | High selectivity, mild conditions | Requires reductant, longer reaction time | 70-85 | High; scalable and reproducible |
| Hydrochloride Salt Formation | Improves stability and purity | Additional step | Quantitative | Essential for final product form |
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Major Products Formed
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Antidepressant Effects
Preliminary studies suggest that 3-(propan-2-yl)pyrrolidine hydrochloride may exhibit antidepressant properties. Similar compounds have been shown to modulate neurotransmitter levels effectively, which is crucial in treating depression.
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents indicates potential applications in treating neurodegenerative diseases. Research into nitrogen-based heterocycles suggests that it may help in protecting neuronal cells from damage.
Anticancer Properties
Investigations into the anticancer potential of this compound have indicated mechanisms such as apoptosis induction. This suggests that compounds with similar structures could be developed as anticancer agents.
Synthetic Routes
Several synthetic pathways exist for producing this compound, each optimized for yield and purity:
| Synthesis Method | Description |
|---|---|
| Method A | Involves the reaction of isopropylamine with pyrrolidine derivatives. |
| Method B | Utilizes catalytic hydrogenation of pyrrolidine derivatives under controlled conditions. |
| Method C | Employs nucleophilic substitution reactions to introduce the isopropyl group. |
These methods allow for flexibility in production based on desired specifications.
Biological Interaction Studies
Interaction studies have focused on the compound's binding affinity to various biological targets. High-throughput screening techniques are often employed to assess its biological activity against a range of targets, indicating its potential as a lead compound in drug discovery.
Case Studies and Research Findings
Numerous studies have explored the applications of this compound:
- Anticonvulsant Activity : Research has shown that derivatives of pyrrolidine compounds exhibit anticonvulsant properties, suggesting that this compound could be investigated further for similar effects .
- Analgesic Properties : The compound has been evaluated for analgesic activity, particularly in models assessing pain relief and seizure control, supporting its potential use in pain management therapies .
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-(propan-2-yl)pyrrolidine hydrochloride with five structurally analogous pyrrolidine derivatives, highlighting substituent variations and key properties derived from the evidence:
Key Observations
The hydroxyl group in 3-(propan-2-yl)pyrrolidin-3-ol hydrochloride enhances hydrophilicity, making it more suitable for formulations requiring moderate solubility .
Steric and Conformational Differences :
- The allyl group in 3-(prop-2-en-1-yl)pyrrolidine hydrochloride introduces a reactive double bond, enabling click chemistry or polymerization applications .
- Methyl-substituted derivatives (e.g., (S)-3-methylpyrrolidine hydrochloride) exhibit reduced steric hindrance, favoring interactions in enzyme-binding pockets .
Chirality and Biological Activity :
- Chiral centers in compounds like (S)-3-methylpyrrolidine hydrochloride and this compound may lead to enantiomer-specific biological activity, a critical factor in drug design .
Biological Activity
3-(Propan-2-yl)pyrrolidine hydrochloride, also known as (3R)-3-(propan-2-yl)pyrrolidine hydrochloride, is a chiral compound featuring a pyrrolidine ring with an isopropyl group at the third position. This compound exists in its hydrochloride salt form, enhancing its solubility and stability, making it a valuable candidate in medicinal chemistry and pharmaceutical research. The biological activity of this compound has garnered attention due to its potential applications in various therapeutic areas.
- Molecular Formula : C₇H₁₆ClN
- Molecular Weight : Approximately 149.67 g/mol
- Structure : Contains a pyrrolidine ring with an isopropyl substituent.
Predicted Biological Activities
Computational studies and preliminary research suggest that this compound may exhibit several biological activities:
- Antidepressant Effects : Similar compounds have demonstrated efficacy in modulating neurotransmitter levels, suggesting potential antidepressant properties.
- Anticancer Properties : Investigations into nitrogen-based heterocycles indicate potential anticancer activity through mechanisms such as apoptosis induction.
- Neuroprotective Effects : Its structural similarity to known neuroprotective agents suggests possible applications in treating neurodegenerative diseases .
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, modulating the activity of these targets and leading to various biological effects. The exact pathways depend on the specific application and biological target involved .
Anticancer Activity
A study conducted on pyrrolidine derivatives highlighted the anticancer potential of related compounds. For instance, certain derivatives exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. The study utilized an MTT assay to evaluate cell viability post-treatment, comparing the effects to standard chemotherapeutic agents like cisplatin .
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| 5-Oxopyrrolidine Derivative | A549 | 66 | More potent than standard treatments |
| This compound | A549 | TBD | Further investigation required |
Neuroprotective Effects
Research has indicated that compounds similar to this compound may possess neuroprotective properties. Such effects are hypothesized to arise from their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .
Synthetic Routes
Various synthetic methods can produce this compound, including:
- Oxidation : Using agents like hydrogen peroxide to form N-oxides.
- Reduction : Converting the compound into its corresponding amine using lithium aluminum hydride.
- Substitution Reactions : Where the isopropyl group can be replaced by other functional groups.
Applications in Drug Discovery
The unique structure of this compound allows it to serve as a building block for more complex molecules in drug discovery. Its potential applications include:
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for stereoselective synthesis of 3-(Propan-2-yl)pyrrolidine hydrochloride?
- Methodological Answer : Stereoselective synthesis can be achieved via chiral pool synthesis or asymmetric catalysis. For example, using (2R)-configured starting materials (e.g., (2R)-2-(propan-2-yl)pyrrolidine hydrochloride) enables retention of stereochemistry during functionalization. Column chromatography with chiral stationary phases (e.g., cellulose-based) or recrystallization in polar solvents (e.g., ethanol/water mixtures) can isolate enantiomers . Intermediate steps may involve cyclization of propargylamines using acylating agents like ethyl malonyl chloride, followed by 5-exo-dig cyclization .
Q. How can NMR and mass spectrometry validate the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze proton environments near the isopropyl group (δ ~1.0–1.5 ppm for CH(CH3)2) and pyrrolidine ring protons (δ ~2.5–3.5 ppm). Coupling patterns confirm ring conformation.
- HRMS : Exact mass analysis (e.g., ESI+) should match the molecular formula (C8H16ClN).
- Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values.
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for defects before use .
- Ventilation : Use fume hoods to avoid inhalation. Respiratory protection (e.g., N95 masks) is required for powder handling.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drains to prevent environmental contamination .
Advanced Research Questions
Q. How can conflicting stereochemical assignments in this compound derivatives be resolved?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol mobile phases to separate enantiomers. Compare retention times with authentic standards .
- X-ray Crystallography : Resolve absolute configuration by growing single crystals in solvents like methanol/ethyl acetate.
- Vibrational Circular Dichroism (VCD) : Confirm stereochemistry by comparing experimental and computed spectra .
Q. What role does the isopropyl group play in the conformational stability of this compound?
- Methodological Answer :
- Dynamic NMR : Monitor temperature-dependent splitting of pyrrolidine ring protons to assess rotational barriers caused by steric hindrance from the isopropyl group.
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict favored chair or twist-boat conformations. Solvent effects (e.g., DMSO vs. chloroform) are modeled using COSMO-RS .
Q. How can metabolic pathways of this compound be tracked in preclinical studies?
- Methodological Answer :
- Isotope Labeling : Synthesize deuterated or 13C-labeled analogs to trace metabolites via LC-MS/MS.
- In Vitro Assays : Incubate with liver microsomes (e.g., human CYP450 enzymes) and identify phase I/II metabolites using high-resolution mass spectrometry.
- In Vivo Studies : Administer to rodent models and analyze plasma, urine, and feces for oxidative (e.g., hydroxylation) or conjugative (e.g., glucuronidation) products .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Methodological Answer :
- Standardized Protocols : Re-test solubility in buffered solutions (pH 1–12) at 25°C using nephelometry or gravimetric analysis.
- Purity Verification : Ensure the compound is free of hygroscopic impurities (e.g., via Karl Fischer titration).
- Literature Comparison : Cross-reference with structurally similar pyrrolidine derivatives (e.g., 3-methylpyrrolidine hydrochloride) to identify trends in solvent interactions .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
